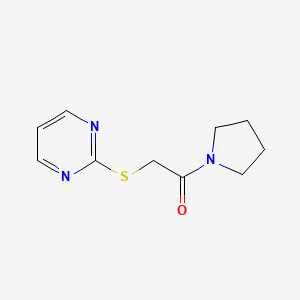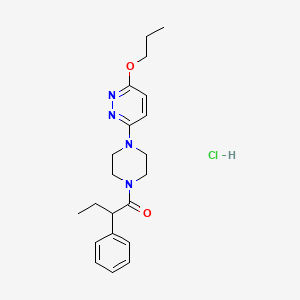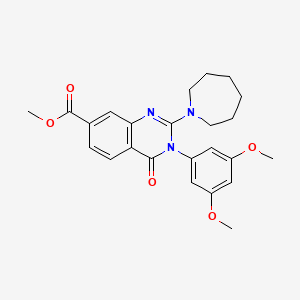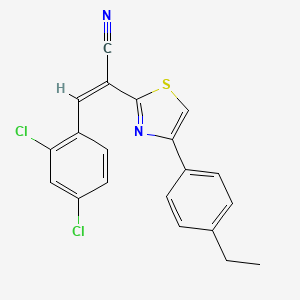![molecular formula C7H7N3O B2499428 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 29274-35-9](/img/structure/B2499428.png)
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.153. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
- Reactivity and Derivative Synthesis : The reactivity of 5-Methylpyrazolo[1,5-a]pyrimidin-7-OL has been explored in synthesizing pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are of interest as potential benzodiazepine receptor ligands (Bruni et al., 1994).
Medical and Pharmacological Research
Stroke Treatment Research : Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives, synthesized from this compound, have shown potential as c-Src kinase inhibitors for treating acute ischemic stroke (Mukaiyama et al., 2007).
Anti-Inflammatory Applications : Pyrazolo[1,5-a]pyrimidines, related to this compound, have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing significant activity without ulcerogenic effects (Auzzi et al., 1983).
Chemical Properties and Applications
Study of Chemical Reactions : Research has been conducted on the reaction of derivatives of this compound with 1,3-dicarbonyl compounds, contributing to the understanding of electrophilic substitution reactions in these compounds (Zheng & Atta, 2011).
Molecular Structure and Bonding : The study of hydrogen-bonded structures in derivatives of this compound has provided insights into the molecular arrangements and bonding patterns in these compounds (Portilla et al., 2006).
Antimicrobial and Antifungal Research
Antifungal Activity : Pyrazolo[1,5-a]pyrimidines derivatives, related to this compound, have been synthesized and evaluated for their antifungal abilities against various phytopathogenic fungi, showing significant antifungal properties (Zhang et al., 2016).
Antischistosomal Activity : Research has explored the synthesis of this compound derivatives and their evaluation for antischistosomal activity, indicating potential use in treating parasitic infections (Senga et al., 1975).
Advanced Material Applications
- Arylazo Disperse Dyes : this compound has been utilized in the synthesis of novel arylazo disperse dyes, contributing to the development of materials with specific absorption spectra (Liu et al., 2013).
Future Directions
Pyrazolo[1,5-A]pyrimidines, including 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL, have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . Future research could focus on further exploring these applications and developing new synthetic routes for these compounds .
Mechanism of Action
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines, the family of compounds to which it belongs, have significant photophysical properties
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity , suggesting that they may affect pathways related to cell proliferation and enzyme function.
Result of Action
Given the known properties of pyrazolo[1,5-a]pyrimidines, it is plausible that this compound could have effects on cell proliferation and enzymatic activity .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidines, the family to which this compound belongs, have been found to possess significant photophysical properties . They have been identified as strategic compounds for optical applications .
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have been found to have cytotoxic activities against certain cell lines .
Molecular Mechanism
Related pyrazolo[1,5-a]pyrimidines have been found to have inhibitory activity against certain enzymes .
Properties
IUPAC Name |
5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-7(11)10-6(9-5)2-3-8-10/h2-4,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPDOBOILKZQJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29274-35-9 |
Source


|
| Record name | 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2499348.png)
![N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide](/img/structure/B2499354.png)
![Methyl 5-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}furan-3-carboxylate](/img/structure/B2499355.png)
![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2499356.png)
![1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethan-1-one](/img/structure/B2499357.png)




![3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2499364.png)

![3,3-Dimethyl-4-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]azetidin-2-one](/img/structure/B2499366.png)

